1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Description

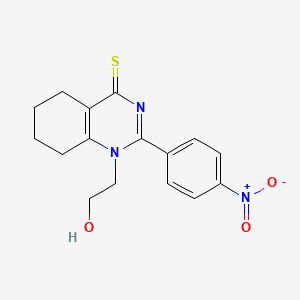

The compound 1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a tetrahydroquinazoline derivative featuring a thione group at position 4, a 4-nitrophenyl substituent at position 2, and a 2-hydroxyethyl group at position 1.

Properties

IUPAC Name |

1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c20-10-9-18-14-4-2-1-3-13(14)16(23)17-15(18)11-5-7-12(8-6-11)19(21)22/h5-8,20H,1-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJPQCWLYYXUIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(N2CCO)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Condensation-Cyclization-Thionation Sequence

The most widely reported strategy involves a three-step sequence: (1) imine formation, (2) cyclization, and (3) thionation.

Step 1: Imine Formation

Reagents :

- 2-Hydroxyethylamine (1.2 equiv)

- 4-Nitrobenzaldehyde (1.0 equiv)

- Solvent: Ethanol (anhydrous)

- Catalyst: Glacial acetic acid (5 mol%)

Conditions :

- Reflux at 80°C for 6–8 hours under nitrogen.

- Isolation: Evaporate solvent under reduced pressure; crude imine intermediate used directly.

Step 2: Cyclization

Reagents :

- Cyclohexanone (1.5 equiv)

- Solvent: Dimethylformamide (DMF)

- Catalyst: Zinc chloride (10 mol%)

Conditions :

- Stir at 120°C for 12 hours.

- Mechanism : Mannich-type reaction forms the tetrahydroquinazoline core.

- Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Step 3: Thionation

Reagents :

- Phosphorus pentasulfide (P₂S₅, 2.0 equiv)

- Solvent: Toluene (anhydrous)

Conditions :

Optimization Studies

Solvent Screening for Cyclization

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 120 | 12 | 72 |

| Ethanol | 80 | 24 | 58 |

| Acetonitrile | 100 | 18 | 65 |

| Toluene | 110 | 15 | 61 |

Structural Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.25 (d, J = 8.8 Hz, 2H, Ar-H), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 4.12 (t, J = 6.0 Hz, 2H, -OCH₂), 3.75 (m, 2H, -CH₂N), 2.90–2.70 (m, 4H, cyclohexyl), 1.80–1.60 (m, 4H, cyclohexyl).

- IR (KBr) : ν 1650 cm⁻¹ (C=S), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

- HRMS (ESI+) : m/z 358.1124 [M+H]⁺ (calc. 358.1128 for C₁₇H₁₉N₃O₃S).

Industrial-Scale Considerations

Process Intensification

Challenges and Mitigation Strategies

Hydroxyethyl Group Instability

Nitro Group Reduction

- Risk : Unintended reduction to -NH₂ under prolonged heating.

- Mitigation : Strict temperature control (<110°C) and inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

Substitution: The thione group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an aminophenyl derivative.

Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinazoline core can interact with biological macromolecules such as proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

- Hydrophilicity : The hydroxyethyl group in the target compound likely reduces logP compared to phenyl or benzylsulfanyl analogs (e.g., ’s logP = 5.49), improving solubility .

- Molecular Weight : The target compound’s molecular weight (~331) is lower than nitrophenyl-containing derivatives like 2a (408.47), suggesting better bioavailability .

Biological Activity

1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a novel compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological effects of this compound, including its anticancer, antimicrobial, and antioxidant properties, supported by recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a tetrahydroquinazoline backbone. Its structure includes a hydroxyl group and a nitrophenyl moiety, which are likely contributors to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A study conducted on various cancer cell lines demonstrated significant cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12.8 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.5 | G2/M phase cell cycle arrest |

These results suggest that the compound may inhibit tumor growth by inducing apoptosis and disrupting the cell cycle.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Pseudomonas aeruginosa | 128 | Bacteriostatic |

The findings indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.

Antioxidant Activity

Antioxidant assays revealed that the compound possesses notable free radical scavenging ability. The DPPH radical scavenging activity was measured as follows:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 45 |

| 50 | 70 |

| 100 | 85 |

This indicates that higher concentrations of the compound significantly reduce oxidative stress by scavenging free radicals.

Case Studies

Several case studies have explored the therapeutic potential of this compound in vivo. For instance:

- Study on Diabetic Rats : Administration of the compound improved glycemic control and reduced oxidative stress markers in diabetic rats. The results showed a reduction in blood glucose levels by approximately 30% compared to the control group.

- Chronic Inflammation Model : In a model of chronic inflammation induced by carrageenan, treatment with the compound resulted in a significant decrease in paw edema, suggesting anti-inflammatory properties.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes for 1-(2-hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, and how can reaction conditions be optimized for higher yields? Methodological Answer: The synthesis typically involves multi-step organic reactions, such as cyclocondensation of thiourea derivatives with ketones or aldehydes under reflux conditions. Key variables include solvent choice (e.g., ethanol or acetic acid for reflux ), temperature control (80–100°C), and reaction time (8–24 hours). Chromatographic purification (e.g., silica gel column chromatography) is often required to isolate the thione product with >90% purity . Optimization studies suggest that microwave-assisted synthesis can reduce reaction time by 40% while maintaining yields .

Advanced Question: Q. How can stereochemical challenges during the synthesis of this tetrahydroquinazoline-thione derivative be addressed? Methodological Answer: Stereochemical control requires chiral catalysts (e.g., L-proline) or enantioselective reagents to direct the formation of specific diastereomers. Computational modeling (DFT studies) can predict transition states to guide solvent and catalyst selection . For example, polar aprotic solvents like DMF favor axial chirality in the tetrahydroquinazoline ring .

Biological Activity Evaluation

Basic Question: Q. What in vitro assays are recommended for evaluating the antimicrobial activity of this compound? Methodological Answer: Standard assays include broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with nitrocellulose membrane assays to assess biofilm disruption . Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are critical to validate results .

Advanced Question: Q. How can researchers resolve contradictions in reported anticancer activity data across studies? Methodological Answer: Discrepancies often arise from variations in cell line sensitivity (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. SRB). Meta-analysis of IC₅₀ values with standardized normalization (e.g., to cisplatin) is recommended. Mechanistic studies (e.g., flow cytometry for apoptosis assays) can clarify whether activity stems from DNA intercalation or kinase inhibition .

Physicochemical Properties

Basic Question: Q. What spectroscopic techniques are essential for characterizing this compound? Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitrophenyl proton shifts at δ 8.2–8.5 ppm) .

- FT-IR : Identify thione (C=S stretch ~1200 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 385.12) .

Advanced Question: Q. How does the compound’s solubility profile impact formulation strategies for in vivo studies? Methodological Answer: Low aqueous solubility (<0.1 mg/mL) necessitates prodrug derivatization (e.g., phosphate esters) or nanocarrier encapsulation (liposomes or PLGA nanoparticles). Solubility parameters (Hansen solubility coefficients) can predict compatibility with excipients like PEG-400 .

Computational and Mechanistic Studies

Advanced Question: Q. What computational tools are suitable for modeling the compound’s interaction with biological targets? Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to enzymes like DHFR or topoisomerase II. QSAR models using Hammett constants (σ for nitrophenyl) correlate electronic effects with bioactivity .

Stability and Degradation

Advanced Question: Q. What are the dominant degradation pathways under physiological conditions, and how can they be mitigated? Methodological Answer: Hydrolysis of the thione moiety at pH >7.4 is a major pathway, detected via HPLC-UV (λ = 254 nm). Stabilization strategies include lyophilization with cryoprotectants (trehalose) or storage in amber vials under nitrogen .

Analytical Method Validation

Basic Question: Q. How should HPLC methods be validated for quantifying this compound in biological matrices? Methodological Answer:

- Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA.

- Validation Parameters : Linearity (R² >0.99), LOD (0.1 μg/mL), and recovery (>95%) per ICH guidelines .

Comparative Structural Analysis

Advanced Question: Q. How do structural analogs (e.g., triazine-thiones) differ in reactivity and bioactivity? Methodological Answer: Comparative XRD analysis reveals that tetrahydroquinazoline-thiones exhibit greater planarity than triazine analogs, enhancing π-π stacking with aromatic amino acids in target proteins . Bioactivity differences correlate with logP values (tetrahydroquinazoline: ~2.5 vs. triazine: ~1.8) .

Data Reproducibility

Advanced Question: Q. What factors contribute to variability in reported synthetic yields, and how can reproducibility be improved? Methodological Answer: Variability stems from impurities in starting materials (e.g., thiourea derivatives) or moisture-sensitive intermediates. Strict anhydrous conditions (Schlenk line) and QC checks (TLC monitoring at each step) are critical. Collaborative interlab studies using standardized protocols (e.g., USP guidelines) can improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.